molecular formula C17H24F2N2O2 B3027442 tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286274-90-5

tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027442
CAS No.: 1286274-90-5
M. Wt: 326.4
InChI Key: JOUSNKMUGZAWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate (CAS 1286274-90-5) is a piperidine carbamate derivative with a molecular formula of C17H24F2N2O2 and a molecular weight of 326.38 g/mol . This chemical features a 2,5-difluorobenzyl group attached to a piperidine ring that is protected by a tert-butoxycarbonyl (Boc) carbamate, a combination that makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The presence of the Boc group is particularly significant for protecting amine functionalities during multi-step synthetic sequences . The fluorine atoms on the benzyl ring can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, and also provide a handle for further functionalization via cross-coupling reactions . Researchers primarily utilize this compound as a key precursor in the synthesis of more complex molecules, particularly for exploring structure-activity relationships in the development of biologically active compounds . It is supplied with a typical purity of 95% and requires storage at -20°C for long-term stability . This product is intended for research purposes as a chemical synthesis intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-10-13(18)4-5-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUSNKMUGZAWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123360
Record name Carbamic acid, N-[1-[(2,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-90-5
Record name Carbamic acid, N-[1-[(2,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(2,5-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2,5-difluorobenzyl)piperidin-4-amine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzyl or piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives of the piperidine ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Analogous Compounds

Compound Name CAS Number Substituent Pattern Purity Key Features
This compound 1286272-88-5* 2,5-difluorobenzyl To inquire High electronegativity from dual fluorine atoms; potential for π-π stacking interactions.
tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate 1286272-88-5 3-fluoro, 4-methoxybenzyl 95.0% Methoxy group increases electron density; fluorine enhances metabolic stability.
tert-Butyl 1-(3,5-difluorobenzyl)piperidin-4-ylcarbamate Not provided 3,5-difluorobenzyl To inquire Symmetric fluorine substitution; altered steric hindrance compared to 2,5 isomer.
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate 1286275-49-7 2,4-difluorobenzyl Not provided Adjacent fluorine atoms may enhance acidity of nearby protons.

Impact of Substituent Position on Properties

  • In contrast, the 3-fluoro-4-methoxy analog balances electron withdrawal (fluorine) with donation (methoxy), broadening its reactivity profile.
  • Steric Considerations : The 3,5-difluorobenzyl isomer exhibits symmetrical substitution, reducing steric clashes in planar interactions compared to the asymmetric 2,5-difluoro variant.
  • Synthetic Accessibility : The 2,5-difluoro derivative is synthesized via alkylation of piperidin-4-ylcarbamate with 2,5-difluorobenzyl bromide, whereas the 3,5-difluoro analog requires bromination of 3,5-difluorobenzyl alcohol. Methoxy-containing analogs (e.g., 3-fluoro-4-methoxy) may involve additional protection/deprotection steps, increasing synthetic complexity.

Biological Activity

tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H24F2N2O2
  • CAS Number : 1286274-90-5
  • Molecular Weight : 320.38 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a difluorobenzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, potentially affecting neurological pathways.

In Vitro Studies

Recent research has focused on the compound's effects on cellular models:

  • Inflammation Modulation : In vitro assays have shown that this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in regulating inflammatory responses. This was demonstrated through the reduction of interleukin-1β (IL-1β) release in macrophage models stimulated with lipopolysaccharide (LPS) and ATP .
  • Cytotoxicity Assessment : Cytotoxicity tests conducted using THP-1 cells indicated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were determined to be significantly lower in cancerous cells compared to non-cancerous counterparts .

Tables of Biological Activity

Activity TypeObservationsReference
NLRP3 InhibitionReduced IL-1β release in THP-1 cells
CytotoxicitySelective toxicity towards cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Anti-inflammatory Potential

A study published in Nature explored the anti-inflammatory properties of various piperidine derivatives, including this compound. Researchers found that this compound significantly reduced inflammatory markers in a mouse model of acute inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested against multiple cancer cell lines. The results indicated a promising profile as an anticancer agent, particularly against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-(2,5-difluorobenzyl)piperidin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.